molecular formula C9H12O2 B15476909 3-(Hydroxymethyl)-4,5-dimethylphenol CAS No. 28636-94-4

3-(Hydroxymethyl)-4,5-dimethylphenol

Cat. No.: B15476909
CAS No.: 28636-94-4
M. Wt: 152.19 g/mol
InChI Key: DZEAKYZCMGVENQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4,5-dimethylphenol is a high-purity phenolic compound intended for research and development applications. This chemical features both a phenolic hydroxyl group and a benzylic alcohol moiety on a dimethyl-substituted aromatic ring. This bifunctional structure makes it a versatile synthetic intermediate, particularly in pharmaceutical and fine chemical research . Please Note: Specific data regarding the melting point, boiling point, and precise toxicological profile for this exact isomer (3-(Hydroxymethyl)-4,5-dimethylphenol) is not available in the current search results. The information presented is based on the known properties and applications of closely related chemical analogs, such as 4-(Hydroxymethyl)-3,5-dimethylphenol and other dimethylphenols . Researchers are advised to consult the safety data sheet and conduct their own characterization upon receipt of the product. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

28636-94-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(hydroxymethyl)-4,5-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-4,10-11H,5H2,1-2H3

InChI Key

DZEAKYZCMGVENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinction between 3-(Hydroxymethyl)-4,5-dimethylphenol and other dimethylphenols lies in the presence of the hydroxymethyl substituent. For example:

  • 3,4-Dimethylphenol (CAS 95-65-8): Two methyl groups at positions 3 and 4 .
  • 3,5-Dimethylphenol (CAS 108-68-9): Methyl groups at positions 3 and 5 .
  • 2,4-Dimethylphenol (CAS 105-67-9): Methyl groups at positions 2 and 4 .
  • 3,4,5-Trimethylphenol (CAS 527-54-8): Three methyl groups at positions 3, 4, and 5 .

The hydroxymethyl group in 3-(Hydroxymethyl)-4,5-dimethylphenol introduces hydrogen-bonding capacity, which is absent in fully methylated analogs. This feature may influence solubility, reactivity, and biological activity.

Physicochemical Properties

Property 3-(Hydroxymethyl)-4,5-dimethylphenol 3,4-Dimethylphenol 3,5-Dimethylphenol 2,4-Dimethylphenol 3,4,5-Trimethylphenol
Substituents –CH₂OH (C3), –CH₃ (C4, C5) –CH₃ (C3, C4) –CH₃ (C3, C5) –CH₃ (C2, C4) –CH₃ (C3, C4, C5)
Water Solubility Likely moderate (polar –CH₂OH) Low (nonpolar substituents) Low (nonpolar substituents) 1000+ mg/L at 20°C Very low (higher hydrophobicity)
Log P (Octanol-Water) Estimated lower (~2.0–2.5) 2.5 Similar to 3,4-dimethylphenol 2.5 Higher (~3.0–3.5)

Note: Log P values for 3-(Hydroxymethyl)-4,5-dimethylphenol are inferred based on structural analogs.

The hydroxymethyl group likely reduces hydrophobicity compared to trimethylphenol, enhancing aqueous solubility. However, it may still exhibit moderate partitioning into organic phases due to the two methyl groups.

Environmental Behavior

  • Biodegradability: Less substituted phenols (e.g., phenol, 2-chlorophenol) are more readily mineralized anaerobically than multi-substituted analogs . 3-(Hydroxymethyl)-4,5-dimethylphenol’s biodegradability is unclear but may be intermediate due to its polar group.
  • Sorption: Methylated phenols like 2,4-dimethylphenol sorb to organic sediments (log P = 2.5) . The hydroxymethyl analog may have reduced sorption due to lower hydrophobicity.

Q & A

Q. Critical Data :

  • Typical yields range from 60–75%, with higher yields achievable under inert atmospheres (N₂/Ar) .
  • Purity validation requires ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad O-H stretch at 3200–3400 cm⁻¹) .

Basic Research Question: How can structural elucidation of 3-(Hydroxymethyl)-4,5-dimethylphenol be performed to confirm regioisomeric purity?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons appear as doublets (J = 2.5–3.0 Hz) due to meta-coupling in the dimethyl-substituted ring.
    • ¹³C NMR: Distinct signals for hydroxymethyl (δ 60–65 ppm) and methyl groups (δ 20–22 ppm) .
  • X-ray Crystallography : Resolves regioisomeric ambiguity by revealing spatial arrangement of substituents, as demonstrated for related dimethylphenol derivatives .
  • Mass Spectrometry (HRMS) : Exact mass matching (calc. for C₉H₁₂O₂: 152.0837) to rule out impurities .

Common Pitfalls : Overlapping NMR signals from ortho/para isomers require 2D-COSY or NOESY for resolution .

Basic Research Question: What are the stability profiles of 3-(Hydroxymethyl)-4,5-dimethylphenol under varying pH and temperature conditions?

Methodological Answer:
Stability studies should assess:

  • pH Sensitivity :
    • Acidic Conditions (pH < 3) : Rapid dehydration of the hydroxymethyl group to form 4,5-dimethylbenzaldehyde.
    • Alkaline Conditions (pH > 9) : Oxidation of the phenolic -OH group, leading to quinone formation .
  • Thermal Stability :
    • Decomposition above 150°C (TGA data), with sublimation observed at 120°C under reduced pressure .
  • Storage Recommendations :
    • Stable at -20°C in amber vials under nitrogen; aqueous solutions require antioxidants (e.g., BHT) to prevent autoxidation .

Q. Key Findings :

  • Half-life in neutral buffer (25°C): >30 days; reduced to <7 days at pH 2 or 10 .

Advanced Research Question: How can contradictions in reported bioactivity data for 3-(Hydroxymethyl)-4,5-dimethylphenol be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and controls (e.g., ciprofloxacin for bacteria).
  • Solvent Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Isomeric Purity : Confirm regioisomeric homogeneity via chiral HPLC (e.g., CHIRALPAK® IC column) .
  • Metabolic Interference : Pre-incubate compounds with liver microsomes to assess stability in metabolic environments .

Case Study : A 2023 study resolved conflicting antifungal data by identifying trace impurities (≤2%) of 3,5-dimethylcatechol as false-positive inhibitors .

Advanced Research Question: What computational strategies are effective for predicting the reactivity of 3-(Hydroxymethyl)-4,5-dimethylphenol in radical scavenging assays?

Methodological Answer:

  • DFT Calculations :
    • Calculate bond dissociation enthalpy (BDE) for the phenolic O-H group (BDE < 85 kcal/mol indicates strong radical scavenging).
    • HOMO-LUMO gaps predict electron-donating capacity; lower gaps correlate with higher activity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for intracellular antioxidant effects .
  • Docking Studies : Model binding to oxidative stress targets (e.g., COX-2, NADPH oxidase) using AutoDock Vina .

Validation : Compare computed BDE values (e.g., 82.3 kcal/mol) with experimental ESR data for hydroxyl radical quenching .

Advanced Research Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking the metabolic fate of 3-(Hydroxymethyl)-4,5-dimethylphenol in in vitro models?

Methodological Answer:

  • Synthesis of Labeled Analogs :
    • Introduce ¹³C at the hydroxymethyl carbon via formaldehyde-¹³C in the hydroxylation step .
    • Deuteration at aromatic positions using D₂O/acid catalysis .
  • Tracing Metabolism :
    • LC-MS/MS analysis of cell lysates to detect labeled metabolites (e.g., glucuronidated or sulfated derivatives).
    • Quantify isotopic enrichment using stable isotope-resolved metabolomics (SIRM) .

Key Insight : A 2024 study identified 3-(Carboxy-¹³C)-4,5-dimethylphenol as the primary urinary metabolite in hepatic models, suggesting oxidative metabolism dominates .

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